

# The Discovery and Synthesis of YM-900: A Technical Guide

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## Compound of Interest

Compound Name: YM 900

Cat. No.: B1683505

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## Introduction

YM-900, also known as YM90K, is a potent and selective competitive antagonist of the  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors. Its chemical name is 6-(1H-imidazol-1-yl)-7-nitro-1,4-dihydroquinoxaline-2,3-dione. Developed as a synthetic molecule, YM-900 has been instrumental in the study of excitatory amino acid neurotransmission and has shown potential as a neuroprotective agent in models of cerebral ischemia and epilepsy. This document provides an in-depth technical overview of the discovery, synthesis, and biological activity of YM-900.

## Discovery and Pharmacological Profile

YM-900 was developed through a medicinal chemistry program aimed at identifying novel quinoxalinedione derivatives with high affinity and selectivity for AMPA receptors. Structure-activity relationship (SAR) studies revealed that the introduction of a 1H-imidazol-1-yl group at the 6-position and a nitro group at the 7-position of the quinoxaline-2,3-dione core resulted in a compound with potent AMPA receptor antagonism.

## Biological Activity

The biological activity of YM-900 has been characterized through various in vitro and in vivo studies. The compound exhibits high affinity for the AMPA receptor and selectivity over other glutamate receptor subtypes.

Table 1: In Vitro Receptor Binding Affinity of YM-900

Receptor Target	Assay Type	Test System	Ki (μM)	Reference
AMPA	[3H]-AMPA displacement	Rat brain membranes	0.084	[1]
Kainate	[3H]-kainate displacement	Rat brain membranes	2.2	[1]
NMDA (glutamate site)	[3H]-L-glutamate displacement	Rat brain membranes	> 100	[1]
NMDA (glycine site)	[3H]-glycine displacement	Rat brain membranes	37	[1]

Table 2: In Vivo Anticonvulsant Activity of YM-900

Animal Model	Seizure Type	Administration Route	ED50 (mg/kg)	Reference
DBA/2 Mice	Audiogenic Tonic Seizure	Intraperitoneal (i.p.)	2.54	[1]

## Total Synthesis of YM-900

The total synthesis of YM-900 is achieved through a multi-step process starting from substituted o-phenylenediamine. The core quinoxaline-2,3-dione structure is first assembled, followed by the introduction of the imidazole and nitro functionalities.

Experimental Protocol: Synthesis of 6-(1H-imidazol-1-yl)-7-nitro-1,4-dihydroquinoxaline-2,3-dione (YM-900)

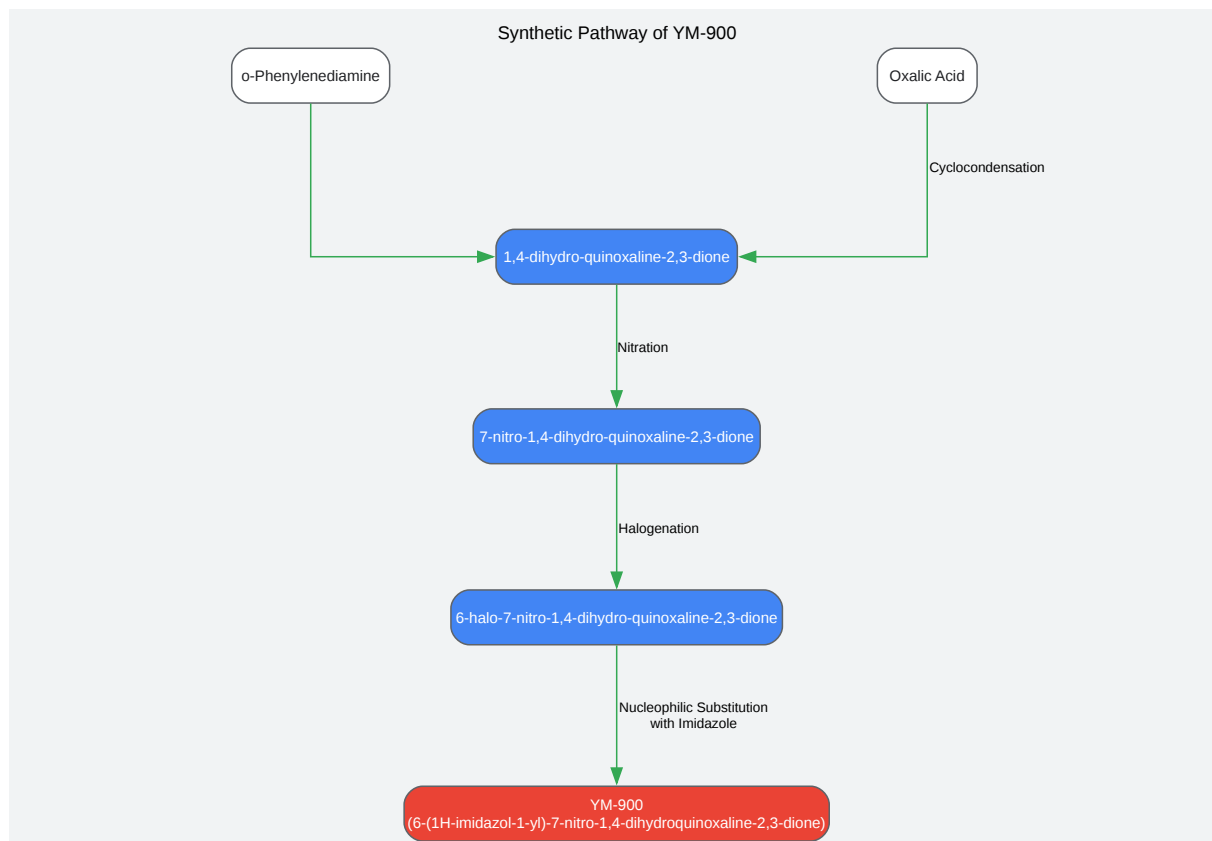
This protocol is a composite of procedures described in the scientific literature.

**Step 1: Synthesis of 1,4-dihydro-quinoxaline-2,3-dione** A mixture of o-phenylenediamine and oxalic acid dihydrate is heated, typically under reflux in an appropriate solvent (e.g., dilute hydrochloric acid or by neat grinding), to yield 1,4-dihydro-quinoxaline-2,3-dione via a cyclocondensation reaction. The crude product is then purified by recrystallization.

**Step 2: Nitration of 1,4-dihydro-quinoxaline-2,3-dione** The quinoxaline-2,3-dione is subjected to nitration using a mixture of nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group at the 7-position. The reaction mixture is then carefully quenched with ice, and the precipitated product is collected and purified.

**Step 3: Halogenation of 7-nitro-1,4-dihydro-quinoxaline-2,3-dione** The 7-nitro-quinoxaline-2,3-dione is halogenated, typically using a brominating or chlorinating agent, to introduce a halogen at the 6-position, which will serve as a leaving group for the subsequent nucleophilic substitution.

**Step 4: Synthesis of 6-(1H-imidazol-1-yl)-7-nitro-1,4-dihydroquinoxaline-2,3-dione (YM-900)** The 6-halo-7-nitro-1,4-dihydro-quinoxaline-2,3-dione is reacted with imidazole in a suitable solvent, often with a base, to facilitate the nucleophilic aromatic substitution. The final product, YM-900, is then purified by chromatography and/or recrystallization.

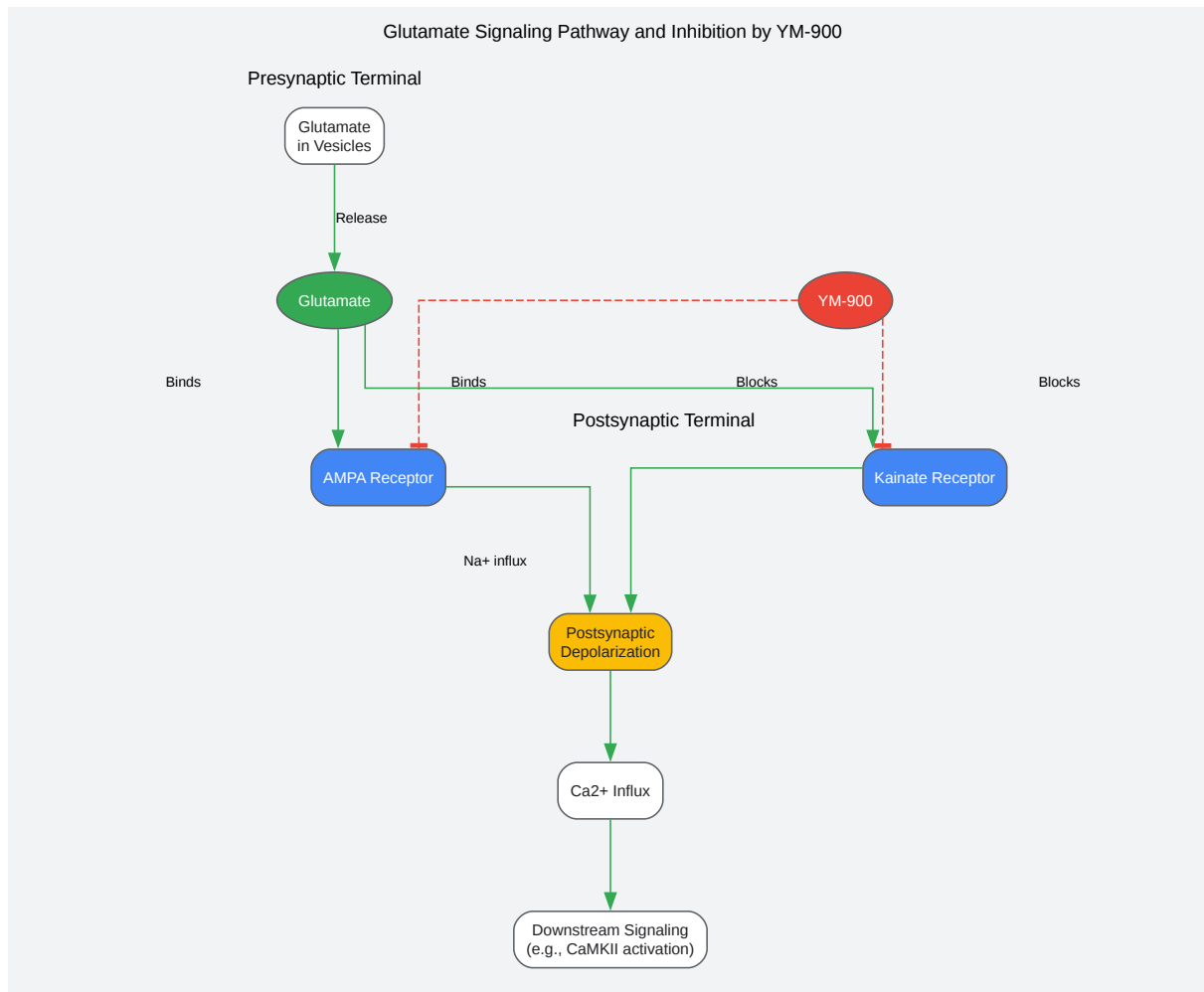


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Caption: Synthetic route for YM-900.

## Mechanism of Action and Signaling Pathway

YM-900 exerts its pharmacological effects by competitively antagonizing the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors on the postsynaptic membrane of neurons. This blockade prevents the influx of cations (primarily Na<sup>+</sup> and to a lesser extent Ca<sup>2+</sup>) through the receptor's ion channel, thereby inhibiting neuronal depolarization and reducing excitatory signaling.



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Caption: Inhibition of Glutamatergic Signaling by YM-900.

## Experimental Protocols

### In Vitro [<sup>3</sup>H]-AMPA Receptor Binding Assay

Objective: To determine the binding affinity of YM-900 for the AMPA receptor.

Materials:

- Rat brain membranes (cortical)

- [3H]-AMPA (radioligand)
- YM-900 (test compound)
- Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters
- Scintillation counter

#### Procedure:

- Rat cortical membranes are prepared and suspended in incubation buffer.
- Aliquots of the membrane suspension are incubated with a fixed concentration of [3H]-AMPA and varying concentrations of YM-900.
- Non-specific binding is determined in the presence of a high concentration of unlabeled glutamate.
- The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- The filters are washed with ice-cold buffer.
- The radioactivity retained on the filters is measured using a scintillation counter.
- The concentration of YM-900 that inhibits 50% of the specific [3H]-AMPA binding (IC<sub>50</sub>) is calculated and converted to a K<sub>i</sub> value using the Cheng-Prusoff equation.<sup>[1]</sup>

## In Vivo Audiogenic Seizure Model in DBA/2 Mice

Objective: To assess the anticonvulsant activity of YM-900.

Materials:

- DBA/2 mice (a strain genetically susceptible to sound-induced seizures)
- Sound-proof chamber equipped with a sound source (e.g., a bell or speaker)
- YM-900 (test compound)
- Vehicle control

#### Procedure:

- DBA/2 mice at an age of high seizure susceptibility (typically 21-28 days) are used.
- Mice are administered YM-900 or vehicle via the desired route (e.g., intraperitoneally).
- After a predetermined time, each mouse is placed individually in the sound-proof chamber.
- An auditory stimulus of a specific intensity and duration is delivered.
- The mice are observed for the occurrence of a characteristic seizure sequence (wild running, clonic seizure, tonic seizure).
- The ability of YM-900 to prevent the tonic seizure phase is recorded.
- The dose of YM-900 that protects 50% of the animals from tonic seizures (ED50) is calculated.<sup>[1]</sup>

## Conclusion

YM-900 is a valuable pharmacological tool for investigating the role of AMPA and kainate receptors in normal physiological processes and in pathological conditions. Its well-defined synthesis and potent, selective antagonist activity make it a cornerstone compound in the study of excitatory neurotransmission. The detailed protocols and data presented in this guide are intended to support further research and development in the field of neuroscience and neuropharmacology.

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## References

- 1. YM90K: pharmacological characterization as a selective and potent alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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